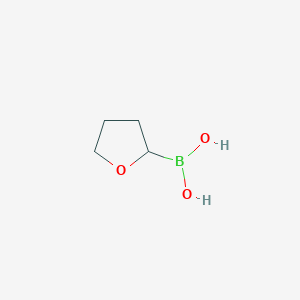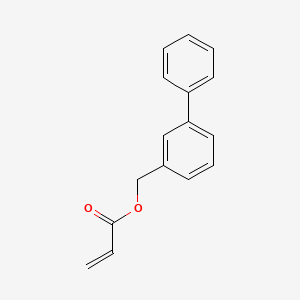
m-Phenylbenzyl acrylate
描述
m-Phenylbenzyl acrylate is an organic compound with the molecular formula C16H14O2. It is an ester derived from the reaction of m-phenylbenzyl alcohol and acrylic acid. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-Phenylbenzyl acrylate typically involves the esterification reaction between m-phenylbenzyl alcohol and acrylic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of azeotropic distillation can also help in the removal of water formed during the esterification process, driving the reaction to completion.
化学反应分析
Types of Reactions
m-Phenylbenzyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: m-Phenylbenzoic acid
Reduction: m-Phenylbenzyl alcohol
Substitution: Various esters and amides depending on the nucleophile used
科学研究应用
m-Phenylbenzyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as high thermal stability and mechanical strength.
Material Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and sealants.
Biomedicine: Research is ongoing into its potential use in drug delivery systems and biomedical devices due to its biocompatibility.
Environmental Science: It is explored for applications in environmental remediation, such as the removal of pollutants from water.
作用机制
The mechanism of action of m-Phenylbenzyl acrylate in polymerization involves the formation of free radicals. These radicals initiate the polymerization process, leading to the formation of long polymer chains. The ester group in the compound can also participate in various chemical reactions, contributing to the overall reactivity and functionality of the resulting polymers.
相似化合物的比较
Similar Compounds
- Benzyl acrylate
- Phenyl acrylate
- m-Phenylbenzyl methacrylate
Uniqueness
m-Phenylbenzyl acrylate is unique due to the presence of both phenyl and benzyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specialized applications in polymer and material science.
属性
IUPAC Name |
(3-phenylphenyl)methyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-16(17)18-12-13-7-6-10-15(11-13)14-8-4-3-5-9-14/h2-11H,1,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZIMZZZMGTENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
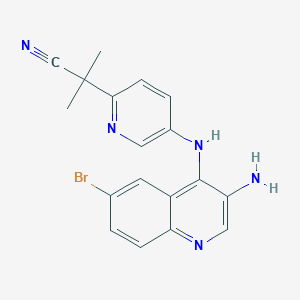
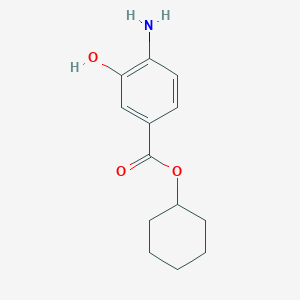
![4-[2-(methylamino)ethyl]benzonitrile](/img/structure/B3236582.png)
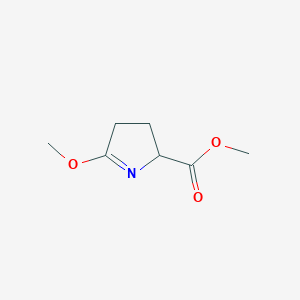
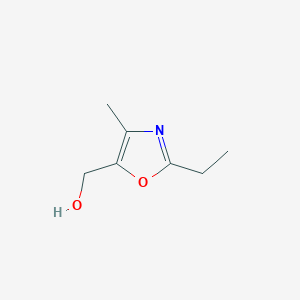
![(S)-2,2',3,3'-TEtrahydro-6,6'-bis(triphenylsilyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3236601.png)
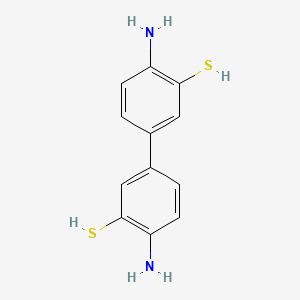
![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B3236617.png)
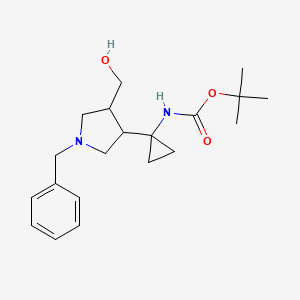
![Benzyl [2,4'-bipiperidine]-1-carboxylate](/img/structure/B3236632.png)
![2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid](/img/structure/B3236641.png)
![6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B3236650.png)

